4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a synthetic compound designed as a deaza analogue of Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523) []. PT523 is a nonpolyglutamatable antifolate currently in advanced preclinical development []. Antifolates are a class of antimetabolite medications that interfere with the function of folic acid (vitamin B9) in the body [].
The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is detailed in the paper "Synthesis and in vitro antitumor activity of new deaza analogues of the nonpolyglutamatable antifolate Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-l-ornithine (PT523)" []. The synthesis involves multiple steps and utilizes readily available starting materials.
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, as a deaza analogue of PT523, likely exerts its biological effects by inhibiting DHFR []. DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA [, ]. Inhibiting DHFR disrupts DNA and RNA synthesis, ultimately leading to cell death. This mechanism is shared by other antifolates, including aminopterin and methotrexate [, ].
The primary application of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, based on available research, is in the field of antitumor activity []. Its ability to inhibit DHFR makes it a potential candidate for further research as an anticancer agent. Studies have shown its efficacy against cultures of CCRF-CEM human leukemic lymphoblasts, with promising IC50 values comparable to other antifolates like PT523 and aminopterin [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4